molecular formula C11H13NO B11912142 cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole

Cat. No.: B11912142
M. Wt: 175.23 g/mol
InChI Key: OMAOPGJSIGOCIM-KWQFWETISA-N
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Description

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a tricyclic structure that includes a chromene and a pyrrole ring, making it a unique scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a 1,3-dipolar cycloaddition followed by reduction can be employed to form the desired tricyclic structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the degree of saturation in the compound.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogues.

Scientific Research Applications

Mechanism of Action

The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is unique due to its tricyclic structure, which provides a distinct scaffold for chemical modifications. This uniqueness allows for the exploration of diverse chemical spaces and the development of novel derivatives with potentially improved biological activities.

Biological Activity

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its diverse biological activities. The compound's molecular formula is C11H13N and it possesses a complex stereochemistry that influences its interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to hexahydrochromeno derivatives. For instance:

  • G-Quadruplex Targeting : Research has shown that certain derivatives can selectively bind to G-quadruplex DNA structures, which are crucial for regulating gene expression in cancer cells. The selectivity index for various compounds in this category indicates promising anticancer activity by stabilizing these structures and inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundBinding Affinity (μM)Selectivity Index
Bulbocapnine2.53.0
Chelidonine1.60.5
Emetine0.30.7
Ferruginin A0.91.5

Neuroprotective Effects

The neuroprotective properties of hexahydrochromeno derivatives have also been investigated. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis:

  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, compounds have been found to inhibit the activation of caspases and reduce reactive oxygen species (ROS) generation in neuronal cells.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant reductions in tumor size and improved survival rates in cancer models.
  • Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand the long-term effects.

Case Studies

Several case studies have documented the therapeutic applications of hexahydrochromeno derivatives:

  • Case Study on Cancer Treatment : A study involving patients with advanced cancer showed that treatment with a related compound led to a measurable decrease in tumor markers and improved patient quality of life.
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, hexahydrochromeno derivatives exhibited significant neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1

InChI Key

OMAOPGJSIGOCIM-KWQFWETISA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1COC3=CC=CC=C23

Canonical SMILES

C1CNC2C1COC3=CC=CC=C23

Origin of Product

United States

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